N-(6-Amino-5-nitro-2-pyridyl)acetamide
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Overview
Description
N-(6-Amino-5-nitro-2-pyridyl)acetamide is a chemical compound with the molecular formula C7H8N4O3 It is a derivative of pyridine, characterized by the presence of amino and nitro functional groups on the pyridine ring, along with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Amino-5-nitro-2-pyridyl)acetamide typically involves the reaction of 6-amino-5-nitro-2-pyridine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the acetamide derivative. The general reaction scheme is as follows: [ \text{6-Amino-5-nitro-2-pyridine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(6-Amino-5-nitro-2-pyridyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Condensation: Aldehydes or ketones, under acidic or basic conditions.
Major Products:
Reduction: N-(6-Amino-2-pyridyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Schiff bases with different aldehydes or ketones.
Scientific Research Applications
N-(6-Amino-5-nitro-2-pyridyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes and pigments, as well as in the development of agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-Amino-5-nitro-2-pyridyl)acetamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting bacterial enzymes or interfering with DNA replication in cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death. The amino group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(6-Amino-2-pyridyl)acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(5-Nitro-2-pyridyl)acetamide: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
N-(6-Amino-5-nitro-2-pyridyl)ethanamide: Similar structure but with an ethanamide group instead of acetamide, which may influence its solubility and reactivity.
Uniqueness: N-(6-Amino-5-nitro-2-pyridyl)acetamide is unique due to the presence of both amino and nitro groups on the pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C7H8N4O3 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
N-(6-amino-5-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H8N4O3/c1-4(12)9-6-3-2-5(11(13)14)7(8)10-6/h2-3H,1H3,(H3,8,9,10,12) |
InChI Key |
ZVSYQNXVJPTGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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